molecular formula C7H15O4P B148940 Diethyl (2-oxopropyl)phosphonate CAS No. 1067-71-6

Diethyl (2-oxopropyl)phosphonate

Cat. No. B148940
CAS RN: 1067-71-6
M. Wt: 194.17 g/mol
InChI Key: RSAFKRSMGOSHRK-UHFFFAOYSA-N
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Patent
US04217346

Procedure details

Iodoacetone (56.5 g, 0.31 mole) was added dropwise over a 20 minute period to 41.4 g (0.31 mole) of triethyl phosphite at 0° C. The mixture was allowed to warm to room temperature and held there for 90 minutes. The crude product was distilled in vacuo and the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected, giving 12.2 g of diethyl acetonylphosphonate.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[CH2:2][C:3](=[O:5])[CH3:4].[P:6]([O:13]CC)([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9]>>[CH2:2]([P:6](=[O:13])([O:10][CH2:11][CH3:12])[O:7][CH2:8][CH3:9])[C:3]([CH3:4])=[O:5]

Inputs

Step One
Name
Quantity
56.5 g
Type
reactant
Smiles
ICC(C)=O
Name
Quantity
41.4 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the fraction boiling at 76°-86° C. (0.3-0.35 mm) was collected

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C(=O)C)P(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 20.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.